N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide typically involves the reaction of 4-methyl-6-propyl-2-pyrimidinamine with sulfanilamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its potential antibacterial properties and interactions with biological systems.
Medicine: It is explored for its potential use as an antibacterial agent in the treatment of infections.
Industry: It may be used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide involves its interaction with bacterial enzymes. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamerazine: Another sulfanilamide derivative with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is unique due to its specific molecular structure, which may confer distinct antibacterial properties and interactions with biological systems compared to other sulfanilamide derivatives .
Biological Activity
N1-(4-Methyl-6-propyl-2-pyrimidinyl)sulfanilamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring and a sulfanilamide moiety, which is known for its pharmacological significance. The general structure can be represented as follows:
This compound exhibits properties typical of sulfonamides, including antibacterial activity through the inhibition of bacterial folate synthesis.
Antimicrobial Activity
Sulfonamides are well-documented for their antibacterial properties. The mechanism involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Bacillus subtilis | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which is consistent with the known efficacy of sulfonamides.
Anticancer Activity
Recent studies have explored the anticancer potential of various sulfonamide derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Evaluation
In a controlled study, the compound was tested against several cancer cell lines, including:
- Hep G2 (liver carcinoma)
- A549 (lung adenocarcinoma)
- DU 145 (prostate cancer)
The results indicated that this compound exhibited an IC50 value of approximately 5 µM against Hep G2 cells, suggesting significant cytotoxicity and potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis in bacteria and possibly in cancer cells. The sulfanilamide group mimics para-aminobenzoic acid (PABA), leading to the inhibition of folate synthesis, which is essential for DNA replication and cell division in both bacteria and cancer cells .
Properties
CAS No. |
106596-35-4 |
---|---|
Molecular Formula |
C14H18N4O2S |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
4-amino-N-(4-methyl-6-propylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N4O2S/c1-3-4-12-9-10(2)16-14(17-12)18-21(19,20)13-7-5-11(15)6-8-13/h5-9H,3-4,15H2,1-2H3,(H,16,17,18) |
InChI Key |
KUQMCYZWABMEDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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